3-Phenoxy-1,2,4-thiadiazol-5-amine
Overview
Description
3-Phenoxy-1,2,4-thiadiazol-5-amine is a heterocyclic compound with the molecular formula C8H7N3OS. It belongs to the class of 1,2,4-thiadiazoles, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which include 3-phenoxy-1,2,4-thiadiazol-5-amine, have been studied for their antibacterial activity . They have shown inhibitory effects on various bacteria strains .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives interact with their targets, leading to changes that result in their antibacterial activity .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives have broad-spectrum activities . They can affect various biochemical pathways, leading to their observed biological effects .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives have shown inhibitory effects on various bacteria strains , suggesting that they may have antibacterial effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-1,2,4-thiadiazol-5-amine typically involves the reaction of phenoxyacetic acid hydrazide with thiocarbonyl compounds. One common method includes the cyclization of phenoxyacetic acid hydrazide with thiocarbonyl diimidazole under reflux conditions . The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazole derivatives with reduced functional groups.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
3-Phenoxy-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Comparison with Similar Compounds
3-Phenoxy-1,2,4-thiadiazol-5-amine can be compared with other thiadiazole derivatives, such as:
5-Phenyl-1,2,4-thiadiazol-3-amine: Similar structure but with a phenyl group instead of a phenoxy group. Exhibits different biological activities.
2-Amino-1,3,4-thiadiazole: Lacks the phenoxy group, leading to different chemical reactivity and applications.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group, which imparts unique properties and reactivity .
This compound stands out due to its unique combination of a phenoxy group and a thiadiazole ring, which contributes to its diverse range of applications and biological activities.
Properties
IUPAC Name |
3-phenoxy-1,2,4-thiadiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-7-10-8(11-13-7)12-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTKYGVDWNJZEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NSC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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